5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a heterocyclic compound that features a pyrazole ring fused with a nicotinonitrile moiety
Mechanism of Action
Target of Action
The primary target of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages . It has been identified as a druggable target, especially in the context of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
This compound acts as a potent inhibitor of CSF-1R . It binds to the receptor, thereby inhibiting its activity. This inhibition disrupts the signaling pathways that are mediated by CSF-1R, leading to changes in the behavior of monocytes and macrophages .
Biochemical Pathways
The inhibition of CSF-1R by this compound affects several biochemical pathways. These pathways are primarily involved in the survival, proliferation, and differentiation of monocytes and macrophages . The downstream effects of this inhibition can lead to changes in the tumor microenvironment, potentially affecting the growth and progression of tumors .
Pharmacokinetics
It’s important to note that the compound’s ability to cross the blood-brain barrier is a significant factor in its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of CSF-1R activity. This inhibition disrupts the normal functioning of monocytes and macrophages, which can lead to changes in the tumor microenvironment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile typically involves the formation of the pyrazole ring followed by its attachment to the nicotinonitrile moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketonitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-(1-phenyl-1H-pyrazol-4-yl)nicotinonitrile: Similar in structure but with a phenyl group instead of a methyl group.
5-(1-methyl-1H-pyrazol-4-yl)nicotinamide: Contains an amide group instead of a nitrile group.
Uniqueness
5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCJDMBGGEEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.